molecular formula C10H13N3O3S B012945 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide CAS No. 109902-09-2

4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B012945
CAS No.: 109902-09-2
M. Wt: 255.3 g/mol
InChI Key: WLOQQPVPKLIXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cefsulodin is synthesized through a series of chemical reactions involving the incorporation of a sulfonamide group into the cephalosporin nucleus. The process typically involves:

Industrial Production Methods

Industrial production of cefsulodin involves large-scale chemical synthesis under controlled conditions to ensure consistency and quality. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cefsulodin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Cefsulodin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterium . Cefsulodin has a high affinity for PBPs of Pseudomonas aeruginosa, making it particularly effective against this pathogen .

Properties

CAS No.

109902-09-2

Molecular Formula

C10H13N3O3S

Molecular Weight

255.3 g/mol

IUPAC Name

2-[(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]ethanol

InChI

InChI=1S/C10H13N3O3S/c1-13-8-4-2-3-5-9(8)17(15,16)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12)

InChI Key

WLOQQPVPKLIXRG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCO

Isomeric SMILES

CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO

Origin of Product

United States

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